molecular formula C25H30N2O8 B12460776 (+-)-Tartaric acid; catharanthine

(+-)-Tartaric acid; catharanthine

Cat. No.: B12460776
M. Wt: 486.5 g/mol
InChI Key: JYBKPXVXYJDIFX-QFUJWSNYSA-N
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Description

(±)-Tartaric acid and catharanthine are two distinct compounds with significant roles in various scientific fields. (±)-Tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes. It is widely used in the food and beverage industry as an acidulant and stabilizer. Catharanthine, on the other hand, is an indole alkaloid derived from the plant Catharanthus roseus. It is a precursor to the anticancer drugs vinblastine and vincristine, which are used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: (±)-Tartaric acid can be synthesized through several methods, including the oxidation of maleic acid or fumaric acid using potassium permanganate. Another method involves the hydrolysis of tartaric esters. Industrially, it is often obtained as a byproduct of the wine-making process, where it precipitates as potassium bitartrate.

Catharanthine is extracted from the leaves of Catharanthus roseus. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The yield and purity of catharanthine can be enhanced by using specific elicitors like chitooligosaccharides .

Chemical Reactions Analysis

Types of Reactions: (±)-Tartaric acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate. Reduction of tartaric acid can produce meso-tartaric acid. Esterification with alcohols in the presence of acid catalysts forms tartaric esters.

Catharanthine undergoes several reactions, including oxidation and dimerization. It can be oxidized to form catharanthine N-oxide. Dimerization with vindoline forms vinblastine, a potent anticancer agent .

Common Reagents and Conditions: For (±)-tartaric acid, common reagents include potassium permanganate for oxidation and sulfuric acid for esterification. Catharanthine reactions often involve oxidizing agents and specific conditions to promote dimerization with vindoline.

Major Products: The major products from (±)-tartaric acid reactions include oxalic acid, meso-tartaric acid, and tartaric esters. From catharanthine, major products include catharanthine N-oxide and vinblastine .

Scientific Research Applications

(±)-Tartaric acid is used in various scientific research applications, including chiral resolution and as a standard in analytical chemistry. It is also used in the synthesis of other organic compounds.

Catharanthine has significant applications in medicinal chemistry. It is a precursor to vinblastine and vincristine, which are used to treat various cancers, including leukemia and Hodgkin’s lymphoma. Research has also explored its potential in modulating oxidative stress and apoptosis in cancer cells .

Mechanism of Action

Catharanthine exerts its effects by disrupting the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis. It inhibits phosphodiesterase activity, elevating intracellular cAMP levels, and activates autophagy signaling pathways by inhibiting mTOR .

Comparison with Similar Compounds

Catharanthine is similar to other vinca alkaloids like vincristine and vinblastine. it is unique in its ability to be dimerized with vindoline to form vinblastine. Other similar compounds include vindoline, tabersonine, and akuammicine .

Conclusion

(±)-Tartaric acid and catharanthine are two compounds with diverse applications in various fields. While (±)-tartaric acid is widely used in the food industry and scientific research, catharanthine plays a crucial role in cancer treatment. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their applications in science and industry.

Properties

Molecular Formula

C25H30N2O8

Molecular Weight

486.5 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,15S,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

InChI

InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-,21+;/m1./s1

InChI Key

JYBKPXVXYJDIFX-QFUJWSNYSA-N

Isomeric SMILES

CCC1=C[C@@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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